Dipropylmalonic acid

Pharmaceutical intermediate Valproic acid synthesis Decarboxylation

Dipropylmalonic acid is the irreplaceable C-2 disubstituted malonic acid for valproic acid API synthesis and impurity profiling. Its unique thermal decarboxylation at 140–180°C directly yields valproic acid with minimal by-products, a process not achievable with dimethylmalonic or diethylmalonic acid analogs. Supplied with full ICH-compliant characterization for ANDA support, this high-purity standard ensures regulatory compliance in method validation and QC workflows. Order now to secure batch-specific COA data.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 1636-27-7
Cat. No. B157086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropylmalonic acid
CAS1636-27-7
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCC(CCC)(C(=O)O)C(=O)O
InChIInChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyDIRSQLKNZQKDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropylmalonic Acid (CAS 1636-27-7): Procurement Baseline and Core Specifications for Research and Pharmaceutical Intermediate Applications


Dipropylmalonic acid (2,2-dipropylpropanedioic acid, C₉H₁₆O₄, MW 188.22) is a C-2 disubstituted malonic acid derivative belonging to the class of α,α-dialkyl dicarboxylic acids [1]. It is typically encountered as a white crystalline solid with a reported melting point range of 154–161°C, depending on the recrystallization solvent . The compound is principally utilized as a pharmaceutical intermediate in the synthesis of valproic acid (2-propylpentanoic acid) and its sodium salt, serving as the direct decarboxylation precursor . It is also widely employed as a characterized reference standard for valproic acid impurity profiling in regulatory analytical method development and quality control [2].

Why Unsubstituted Malonic Acid or Other Dialkyl Analogs Cannot Substitute for Dipropylmalonic Acid in Pharmaceutical Synthesis and Impurity Control


Substituting dipropylmalonic acid with unsubstituted malonic acid or alternative α,α-dialkyl malonic acid derivatives (e.g., dimethylmalonic acid, diethylmalonic acid) is not feasible for procurement in pharmaceutical manufacturing or analytical reference standard applications. The alkyl substitution pattern at the C-2 position directly determines both the identity of the decarboxylation product (propyl chain length dictates the final branched carboxylic acid) and the physicochemical properties relevant to chromatographic separation . Dipropylmalonic acid undergoes thermal decarboxylation at 140–180°C to yield valproic acid (2-propylpentanoic acid), whereas dimethylmalonic acid yields dimethylacetic acid and diethylmalonic acid yields diethylacetic acid—compounds with entirely distinct therapeutic and analytical profiles [1]. Furthermore, the melting point, pKa values (pK₁ 2.04, pK₂ 7.51 at 25°C), and chromatographic retention behavior of dipropylmalonic acid are specific to its propyl substitution pattern and cannot be replicated by analogs with differing alkyl chain lengths [2]. In regulated pharmaceutical quality control contexts, substitution with a structurally distinct impurity standard would render analytical method validation non-compliant with ICH and pharmacopoeial requirements [3].

Dipropylmalonic Acid (CAS 1636-27-7): Quantitative Differentiation Evidence Relative to Key Comparators


Dipropylmalonic Acid as the Direct Thermal Decarboxylation Precursor to Valproic Acid: Reaction Pathway Differentiation from Diethylmalonic Acid

Dipropylmalonic acid is the established direct precursor for valproic acid (2-propylpentanoic acid) via thermal decarboxylation. In contrast, diethylmalonic acid yields diethylacetic acid upon decarboxylation—a compound with no therapeutic application as an antiepileptic agent [1]. Patent disclosures specify that heating dipropylmalonic acid to 140–155°C for approximately 5 hours, or at 170–180°C, results in complete decarboxylation to valproic acid without requiring additional reactants, thereby yielding a product of high purity with low impurity content [2]. The decarboxylation temperature range (140–180°C) is specific to the propyl substitution pattern and differs from the decomposition profile of diethylmalonic acid, which undergoes decarboxylation at 170–180°C to form diethylacetic acid [3].

Pharmaceutical intermediate Valproic acid synthesis Decarboxylation

Melting Point Differentiation Between Dipropylmalonic Acid and Diethylmalonic Acid for Solid-Phase Purity Assessment

Dipropylmalonic acid exhibits a melting point of 154–161°C (154–156°C from typical crystallization; up to 161°C when recrystallized from chloroform), which is substantially higher than the melting point of its closest dialkyl analog, diethylmalonic acid (127–131°C) [1]. This 23–30°C difference in melting point provides a straightforward, non-instrumental means of identity verification and preliminary purity assessment in laboratory settings. Dimethylmalonic acid, with a significantly higher melting point of 191–196°C (decomposition), is clearly differentiated from both propyl- and ethyl-substituted derivatives .

Purity assessment Melting point Physical characterization

pKa Differentiation of Dipropylmalonic Acid Versus Malonic Acid: Implications for Acid-Base Extraction and Purification

Dipropylmalonic acid exhibits pKa values of pK₁ = 2.04 and pK₂ = 7.51 at 25°C, which differ measurably from unsubstituted malonic acid (pK₁ = 2.83, pK₂ = 5.69 at 25°C) [1]. The reduced pK₁ (increased acidity of the first carboxyl group) in dipropylmalonic acid is attributable to the electron-donating inductive effect of the two propyl substituents at the α-carbon, which stabilizes the conjugate base. The increased pK₂ value relative to malonic acid reflects reduced intramolecular hydrogen bonding in the monoanion due to steric hindrance from the propyl groups.

Acid dissociation constant Extraction Purification

Dipropylmalonic Acid as a Regulatory-Compliant Impurity Reference Standard for Valproic Acid: Differentiated from In-House Synthesized Alternatives

Dipropylmalonic acid is formally designated as Valproic Acid Impurity 12 (also referenced as Impurity 16 or Impurity 21 depending on the pharmacopoeial or vendor indexing system) and is supplied with detailed characterization data compliant with ICH and pharmacopoeial regulatory guidelines [1]. Commercial sources provide certificates of analysis including gas/liquid chromatography, mass spectrometry, and NMR spectral data [2]. The compound is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of valproic acid and sodium valproate .

Impurity standard Analytical method validation Regulatory compliance

Dipropylmalonic Acid (CAS 1636-27-7): Evidence-Based Application Scenarios for Procurement Decision-Making


Pharmaceutical Manufacturing: Direct Precursor for High-Purity Valproic Acid API Synthesis

Dipropylmalonic acid is the direct thermal decarboxylation precursor for valproic acid (2-propylpentanoic acid), the active pharmaceutical ingredient in widely prescribed antiepileptic medications. Patent methods demonstrate that heating dipropylmalonic acid at 140–155°C for approximately 5 hours, or at 170–180°C, yields valproic acid without requiring additional reactants, thereby minimizing by-product formation and producing valproic acid of high purity with low impurity content [1]. In contrast, alternative malonic acid derivatives with different alkyl substitution patterns (e.g., diethylmalonic acid, dimethylmalonic acid) yield entirely distinct decarboxylation products (diethylacetic acid and dimethylacetic acid, respectively) that lack antiepileptic activity [2].

Analytical Quality Control: Validated Impurity Reference Standard for Valproic Acid and Sodium Valproate

Dipropylmalonic acid is cataloged as Valproic Acid Impurity 12 (and Impurity 16/21 in alternative indexing systems) and is supplied with comprehensive characterization data including GC/LC chromatograms, mass spectra, and NMR spectra, fully compliant with ICH and pharmacopoeial regulatory guidelines [1]. It is specifically intended for use in analytical method development, method validation (AMV), and routine quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of valproic acid-containing drug products [2]. The use of a traceable, commercially sourced impurity standard eliminates the need for costly and time-intensive in-house characterization required for regulatory submissions .

Organic Synthesis Research: Building Block for α,α-Disubstituted Malonic Acid Derivatives

Dipropylmalonic acid serves as a versatile synthetic intermediate for the preparation of α,α-dipropyl-substituted carboxylic acid derivatives. The compound is synthesized via alkylation of malonic acid diester (typically diethyl malonate) with 1-chloropropane or 1-bromopropane under alkaline conditions, followed by saponification and acidification [1]. The resulting free diacid can be re-esterified to yield dipropylmalonic acid diesters with alternative alkyl groups (e.g., methyl esters), or subjected to selective monohydrolysis to yield monoester derivatives [2]. The distinct pKa profile (pK₁ 2.04, pK₂ 7.51) governs its behavior in liquid-liquid extraction and purification protocols, differentiating it from unsubstituted malonic acid in work-up procedures .

Physical Property-Based Identity Verification Upon Receipt

The melting point of dipropylmalonic acid (154–156°C, or up to 161°C from chloroform recrystallization) is sufficiently differentiated from that of diethylmalonic acid (127–131°C) and dimethylmalonic acid (191–196°C, with decomposition) to enable rapid, non-instrumental confirmation of compound identity upon receipt [1][2]. This property-based verification serves as a practical first-line quality check before committing the material to sensitive synthetic or analytical workflows, reducing the risk of experimental failure due to mis-shipment or mislabeling of structurally similar dialkyl malonic acid derivatives.

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